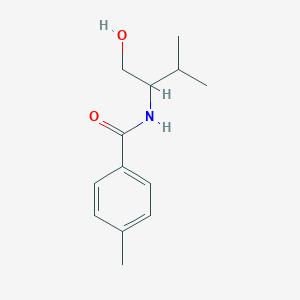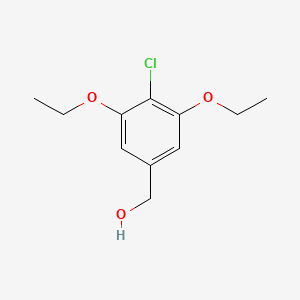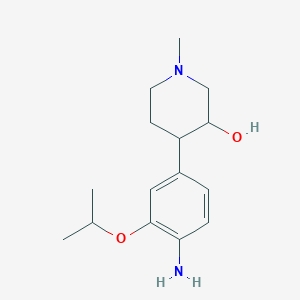![molecular formula C18H27ClN2O B8550873 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol CAS No. 681803-09-8](/img/structure/B8550873.png)
1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol
Vue d'ensemble
Description
Le dihydrochlorure de 1-[1-(3-chlorophényl)-2-pipérazin-1-yléthyl]cyclohexanol est un composé chimique connu pour ses diverses applications dans la recherche scientifique. Il s’agit d’un dérivé de la pipérazine et il est souvent utilisé dans diverses études biochimiques et pharmacologiques en raison de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du dihydrochlorure de 1-[1-(3-chlorophényl)-2-pipérazin-1-yléthyl]cyclohexanol implique généralement la réaction de la 1-(3-chlorophényl)pipérazine avec le cyclohexanol dans des conditions spécifiques. La réaction est généralement effectuée en présence d’un solvant approprié et d’un catalyseur pour faciliter la formation du produit souhaité .
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction afin de garantir un rendement et une pureté élevés. L’utilisation de techniques de pointe telles que les réacteurs à flux continu et les systèmes automatisés permet d’optimiser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions : Le dihydrochlorure de 1-[1-(3-chlorophényl)-2-pipérazin-1-yléthyl]cyclohexanol subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants courants pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium.
Substitution : Il peut subir des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Peroxyde d’hydrogène ou permanganate de potassium.
Réduction : Borohydrure de sodium ou hydrure de lithium et d’aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
Applications de la recherche scientifique
Le dihydrochlorure de 1-[1-(3-chlorophényl)-2-pipérazin-1-yléthyl]cyclohexanol a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et en chimie analytique.
Biologie : Employé dans des études portant sur les récepteurs neurotransmetteurs et les voies de transduction du signal.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme composé de référence dans des études pharmacologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le composé exerce ses effets en interagissant avec des cibles moléculaires spécifiques, telles que les récepteurs neurotransmetteurs. Il a été démontré qu’il possède une affinité pour les récepteurs de la sérotonine, en particulier le récepteur 5-HT2C, qui joue un rôle dans la régulation de l’humeur et de l’appétit. La liaison du composé à ces récepteurs module leur activité, ce qui entraîne divers effets physiologiques .
Composés similaires :
- 1-(3-chlorophényl)pipérazine
- 1-(2-chlorophényl)pipérazine
- 1-(4-chlorophényl)pipérazine
Comparaison : Le dihydrochlorure de 1-[1-(3-chlorophényl)-2-pipérazin-1-yléthyl]cyclohexanol est unique en raison de ses caractéristiques structurales spécifiques et de la présence de la partie cyclohexanol. Cette différence structurelle confère des propriétés pharmacologiques distinctes par rapport à d’autres composés similaires. Par exemple, tandis que la 1-(3-chlorophényl)pipérazine est principalement connue pour son utilisation comme drogue de synthèse, l’ajout du groupe cyclohexanol dans le dihydrochlorure de 1-[1-(3-chlorophényl)-2-pipérazin-1-yléthyl]cyclohexanol améliore son potentiel pour des applications thérapeutiques .
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorophenyl)piperazine
- 1-(2-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
Comparison: 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is unique due to its specific structural features and the presence of the cyclohexanol moiety. This structural difference imparts distinct pharmacological properties compared to other similar compounds. For instance, while 1-(3-Chlorophenyl)piperazine is primarily known for its use as a designer drug, the addition of the cyclohexanol group in this compound Dihydrochloride enhances its potential for therapeutic applications .
Propriétés
Numéro CAS |
681803-09-8 |
|---|---|
Formule moléculaire |
C18H27ClN2O |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H27ClN2O/c19-16-6-4-5-15(13-16)17(14-21-11-9-20-10-12-21)18(22)7-2-1-3-8-18/h4-6,13,17,20,22H,1-3,7-12,14H2 |
Clé InChI |
PZQVDLYPNAADGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(CN2CCNCC2)C3=CC(=CC=C3)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)








![tert-butyl N-[1-(furan-2-ylmethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B8550888.png)
![7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one](/img/structure/B8550901.png)


